molecular formula C9H9ClN2O2 B3027301 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 127657-46-9

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Cat. No. B3027301
CAS RN: 127657-46-9
M. Wt: 212.63
InChI Key: SGNOGHAGXLAOHG-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a chemical compound that has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .


Synthesis Analysis

The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . An improved synthetic method has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular formula of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is C9H9ClN2O2, and its molecular weight is 212.63296 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid include condensation, cyclization, and hydrolysis .

Scientific Research Applications

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial drugs .

Antifungal Applications

These compounds also have antifungal properties, making them useful in the treatment of various fungal infections .

Antiviral Applications

Imidazo[1,2-a]pyridines have been found to have antiviral properties, which could be beneficial in the development of new antiviral drugs .

Anti-inflammatory Applications

These compounds have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions .

Treatment of Cancer

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

Treatment of Cardiovascular Diseases

Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

These compounds have been suggested for use in the treatment of Alzheimer’s disease .

Treatment of Short-term Insomnia and Brain Function Disorders

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem 1 and alpidem 2. Zolpidem 1 is used to treat short-term insomnia, as well as some disorders of brain function .

Mechanism of Action

Target of Action

The primary targets of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride interacts with its targets by blocking GABA receptors . This blocking action results in the modulation of neuronal excitability, leading to a decrease in neuronal activity.

Biochemical Pathways

The compound’s action on GABA receptors affects the GABAergic neurotransmission pathway . The downstream effects include a decrease in neuronal excitability and a reduction in the transmission of nerve signals, which can lead to sedative and hypnotic effects.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in neuronal activity . This reduction can lead to various therapeutic effects, such as sedation and hypnosis, depending on the specific context and dosage.

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNOGHAGXLAOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737646
Record name (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

CAS RN

127657-46-9
Record name (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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